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4-(Hydroxymethyl)-2,6-dimethylbenzoic acid
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Overview
Description
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid is an organic compound with a molecular formula of C10H12O3 It is a derivative of benzoic acid, characterized by the presence of hydroxymethyl and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,6-dimethylbenzoic acid typically involves the functionalization of a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where a benzoic acid derivative is reacted with formaldehyde and a catalyst such as aluminum chloride to introduce the hydroxymethyl group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxy-2,6-dimethylbenzoic acid.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)-2,6-dimethylbenzyl alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-carboxy-2,6-dimethylbenzoic acid
Reduction: 4-(hydroxymethyl)-2,6-dimethylbenzyl alcohol
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and resins, where its functional groups can be further modified to achieve desired properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2,6-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its hydroxymethyl group can undergo oxidation-reduction reactions, influencing redox balance within cells. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which can affect its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Lacks the dimethyl groups, leading to different chemical properties and reactivity.
2,6-Dimethylbenzoic acid: Lacks the hydroxymethyl group, resulting in different applications and reactivity.
4-Methylbenzoic acid: Contains only one methyl group and lacks the hydroxymethyl group, leading to distinct chemical behavior.
Uniqueness
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid is unique due to the combination of hydroxymethyl and dimethyl groups on the benzene ring. This unique structure imparts specific chemical properties, such as increased reactivity in oxidation and substitution reactions, making it a valuable compound in various research and industrial applications.
Biological Activity
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The molecular structure of this compound features a benzoic acid backbone with hydroxymethyl and two methyl groups at specific positions. This configuration influences its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C9H10O3 |
Molecular Weight | 166.18 g/mol |
Functional Groups | Hydroxymethyl, Carboxylic Acid |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, it has been isolated from lichen species and demonstrated antifungal properties .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It may inhibit the production of pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in conditions characterized by inflammation. This effect can be attributed to its ability to modulate signaling pathways involved in inflammatory responses .
The biological activity of this compound is primarily linked to its ability to form covalent bonds with active sites on enzymes or receptors. The presence of the hydroxymethyl group enhances its reactivity with nucleophilic residues in proteins, while the methyl groups contribute steric hindrance that may improve binding affinity and selectivity .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. The compound showed particularly strong activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : In vitro experiments revealed that treatment with this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential as an anti-inflammatory agent .
- Synthesis and Evaluation : A series of derivatives based on this compound were synthesized and evaluated for their biological activities. Some derivatives exhibited enhanced antimicrobial and anti-inflammatory effects compared to the parent compound, indicating the potential for further development into therapeutic agents .
Comparison with Similar Compounds
The unique combination of hydroxymethyl and dimethyl groups in this compound distinguishes it from similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Hydroxybenzoic Acid | C7H6O3 | Hydroxyl group at position 3 |
3,5-Dihydroxybenzoic Acid | C7H6O4 | Two hydroxyl groups at positions 3 and 5 |
4-Hydroxy-2-methylbenzoic Acid | C8H8O3 | Methyl group at position 2 |
2,6-Dimethylbenzoic Acid | C9H10O2 | Lacks hydroxyl functionality |
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI Key |
ZJNFPDQMCQDBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)CO |
Origin of Product |
United States |
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